N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide
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Description
N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide is a useful research compound. Its molecular formula is C15H20N2O2S and its molecular weight is 292.4. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Drug Development
A study on the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs), which are explored for treating androgen-dependent diseases, highlights the importance of understanding the molecular properties and metabolic profiles of compounds like N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide in drug development. The research examined S-1, a compound with a similar structure, demonstrating its low clearance, moderate volume of distribution, and extensive metabolism in rats, indicating its potential as a therapeutic agent Di Wu et al., 2006.
Enzymatic Inhibition and Antimicrobial Activity
Research into the bioactive constituents of Jolyna laminarioides uncovered compounds, including methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, which exhibited chymotrypsin inhibitory activity and antimicrobial effects against Escherichia coli and Shigella boydii Atta-ur-rahman et al., 1997. Such findings suggest that this compound could be investigated for similar biological activities.
Chemical Synthesis and Reactions
A study on the electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent presents a method for synthesizing benzonitriles from (hetero)aryl bromides P. Anbarasan et al., 2011. This process is relevant to the synthesis and functionalization of compounds like this compound, offering insights into their potential chemical applications.
Properties
IUPAC Name |
N-(1-cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-4-5-12(10-16)17-15(18)11(2)19-13-6-8-14(20-3)9-7-13/h6-9,11-12H,4-5H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUINMVCWFQSIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C(C)OC1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.